molecular formula C11H23N3O3S B2468480 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1235031-46-5

1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2468480
CAS No.: 1235031-46-5
M. Wt: 277.38
InChI Key: BEHBEARZZCJNMZ-UHFFFAOYSA-N
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Description

“1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a compound with the molecular formula C11H23N3O3S . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Green Chemistry Alternatives

Dimethylaminopyridinium carbamoylides have been identified as safer and non-hazardous substitutes for arylsulfonyl isocyanates, which are commonly used in the production of arylsulfonyl carbamates and ureas. These alternatives have commercial uses and are designed to avoid the toxic and hazardous processes traditionally associated with isocyanate preparation, such as the use of phosgene (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Degradation Studies

Research on sulfosulfuron, a sulfonylurea herbicide, has highlighted its degradation under various abiotic factors. This study provides insight into the stability and breakdown products of sulfosulfuron in different environments, contributing to understanding the environmental impact of sulfonylurea compounds (Saha & Kulshrestha, 2002).

Crystal Structure Analysis

The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea has been analyzed, revealing two crystallorgraphically independent molecules with different conformations. This research provides valuable insights into the structural aspects of similar urea derivatives (Rao, Wu, Song, & Shang, 2010).

Surface Activity and Corrosion Inhibition

Urea-derived Mannich bases have been studied for their ability to inhibit corrosion on mild steel surfaces in acidic environments. These compounds offer cost-effective corrosion protection solutions, highlighting the application of urea derivatives in materials science (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

High-Performance Materials

Isopropyl alcohol has been utilized as a green solvent for the preparation of silicone–urea copolymers with high urea contents. This approach enables the synthesis of high molecular weight segmented copolymers, demonstrating the potential of urea derivatives in the development of advanced materials with excellent mechanical properties (Yilgor, Atilla, Ekin, Kurt, & Yilgor, 2003).

Mechanism of Action

Target of Action

The primary targets of 1-Isopropyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea are currently unknown. This compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals . Piperidine derivatives have been found in more than twenty classes of pharmaceuticals , suggesting that this compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of pharmaceuticals that contain piperidine derivatives , it’s likely that this compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S/c1-9(2)13-11(15)12-8-10-4-6-14(7-5-10)18(3,16)17/h9-10H,4-8H2,1-3H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHBEARZZCJNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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